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Compound of Interest

Compound Name: Cyclohexyl propionate

Cat. No.: B1665103

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for
cyclohexyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of the key
spectroscopic information are presented to aid in the characterization and analysis of this
compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of cyclohexyl propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.7 Multiplet 1H O-CH- (cyclohexyl)
~2.2 Quartet 2H -CH2-C=0
~1.8-1.2 Multiplet 10H Cyclohexyl -CH2-
~1.1 Triplet 3H -CH3
1.1.2. 13C NMR Data
Chemical Shift (8) ppm Assighment
~174 C=0 (ester)
~72 O-CH (cyclohexyl)
~31 Cyclohexyl carbons
~28 -CH2-C=0
~25 Cyclohexyl carbons
~23 Cyclohexyl carbons
~9 -CH3
Infrared (IR) Spectroscopy
Wavenumber (cm-1) Intensity Assignment
~2930 Strong C-H stretch (alkane)
~2860 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1450 Medium C-H bend (alkane)
~1180 Strong C-O stretch (ester)
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Mass Spectrometry (MS)

The mass spectrum of cyclohexyl propionate is characterized by several key fragments.[1]
The electron ionization (El) mass spectrum shows significant peaks at specific mass-to-charge
ratios (m/z).[2]

mlz Relative Intensity (%) Assignment

57 99.99 [CH3CH2CO]+

82 78.47 [C6H10]+ (cyclohexene)
29 43.75 [CH3CH2]+

67 43.31 [C5H7]+

75 30.69 [M - C6H110]+

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Obijective: To obtain 1H and 13C NMR spectra for the structural elucidation of cyclohexyl
propionate.

Methodology:

o Sample Preparation: A small amount of cyclohexyl propionate is dissolved in a deuterated
solvent, typically chloroform-d (CDCI3), inside an NMR tube.[3] An internal standard, such as
tetramethylsilane (TMS), may be added.

 Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker AC-
300, is used for analysis.[2][4]

» 1H NMR Acquisition: A standard single-pulse experiment is utilized for 1H NMR acquisition.

¢ 13C NMR Acquisition: Proton decoupling is typically employed to simplify the 13C NMR
spectrum and enhance the signal-to-noise ratio.
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o Data Processing: The acquired spectra are processed, which includes phasing and baseline
correction, to yield the final NMR spectra for analysis.

IR Spectroscopy

Objective: To identify the functional groups present in cyclohexyl propionate.
Methodology:

Sample Preparation: For a neat liquid sample, a drop of cyclohexyl propionate is placed
between two infrared-transparent salt plates, such as NaCl or KBr, to form a thin film.[5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the
spectrum.

Data Acquisition: The prepared sample is placed in the sample holder of the spectrometer,
and the infrared spectrum is recorded. The spectrum is typically scanned over the range of
4000 to 600 cm-1.[6]

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of cyclohexyl
propionate.

Methodology:

Sample Introduction: Cyclohexyl propionate, being a volatile liquid, is typically introduced
into the mass spectrometer via Gas Chromatography (GC-MS).[2] The sample is first
injected into a gas chromatograph to separate it from any impurities.

lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (EIl) is a common method used, where the sample
molecules are bombarded with a high-energy electron beam.[1]
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e Mass Analysis: The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

o Detection: A detector records the abundance of each fragment, generating a mass spectrum
that provides information about the molecular weight and structural features of the

compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of
cyclohexyl propionate.
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Caption: Workflow for the spectroscopic analysis of cyclohexyl propionate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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